molecular formula C22H18ClNO3 B11572142 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B11572142
M. Wt: 379.8 g/mol
InChI Key: OFIVPWHMLCUYNB-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole typically involves multiple steps. One common synthetic route begins with the preparation of the 4-chloro-3-methylphenoxyethyl intermediate. This intermediate is then coupled with a furan-2-carbonyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The final step involves the formation of the indole ring, which is achieved through cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, particularly in studying enzyme interactions and cellular pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(4-Chloro-3-methylphenoxy)-N′-[{5′-(substituted aryl)-furan-2′-yl}-methylidene]-acetohydrazides
  • 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde

Uniqueness: 1-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-(furan-2-carbonyl)-1H-indole is unique due to its combination of a chlorinated phenoxy group, a furan ring, and an indole core

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C22H18ClNO3/c1-15-13-16(8-9-19(15)23)26-12-10-24-14-18(17-5-2-3-6-20(17)24)22(25)21-7-4-11-27-21/h2-9,11,13-14H,10,12H2,1H3

InChI Key

OFIVPWHMLCUYNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4)Cl

Origin of Product

United States

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